2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate
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Overview
Description
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is a heterocyclic compound that combines the structural features of triazole, benzothiazole, and furoate moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique fusion of these heterocyclic rings provides a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Thioether Formation: The triazole and benzothiazole rings are linked via a thioether bond by reacting the triazole-thiol with a benzothiazole derivative.
Esterification: The final step involves the esterification of the resulting compound with furoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furoate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but differs in the additional thiadiazine ring.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Furoate Esters: Compounds with the furoate ester group but different heterocyclic cores.
Uniqueness: 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is unique due to its combination of triazole, benzothiazole, and furoate moieties, providing a versatile scaffold with diverse pharmacological activities .
Properties
Molecular Formula |
C15H11N3O3S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C15H11N3O3S2/c19-13(11-5-3-7-20-11)21-8-9-22-14-16-17-15-18(14)10-4-1-2-6-12(10)23-15/h1-7H,8-9H2 |
InChI Key |
MYMQFNFHSUXTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CO4)S2 |
Origin of Product |
United States |
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